
Dihydroergosine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroergosine tartrate is a derivative of ergot alkaloids, which are compounds produced by fungi of the genus Claviceps. These alkaloids have a wide range of biological activities and have been used in medicine for centuries. This compound, specifically, is known for its vasoconstrictive properties and is used in the treatment of migraines and other vascular headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergosine tartrate typically involves the hydrogenation of ergotamine. This process reduces the double bond in the ergoline ring system, resulting in the formation of dihydroergosine. The reaction is usually carried out under high pressure with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea, followed by extraction and purification of ergotamine. The ergotamine is then hydrogenated to produce dihydroergosine, which is subsequently reacted with tartaric acid to form the tartrate salt .
Chemical Reactions Analysis
Types of Reactions
Dihydroergosine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Various substituents can be introduced into the ergoline ring system under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergosine, which can have different pharmacological properties .
Scientific Research Applications
Dihydroergosine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other ergot alkaloids.
Biology: It is used to study the effects of ergot alkaloids on biological systems.
Medicine: It is used in the treatment of migraines and other vascular headaches.
Mechanism of Action
Dihydroergosine tartrate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps to alleviate the symptoms of migraines. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ergotamine tartrate: Another ergot alkaloid used in the treatment of migraines.
Dihydroergotamine mesylate: A closely related compound with similar pharmacological properties.
Uniqueness
Dihydroergosine tartrate is unique in its balance of efficacy and safety. While it is effective in treating migraines, it has a lower incidence of side effects such as nausea and vomiting compared to ergotamine tartrate .
Properties
CAS No. |
73986-92-2 |
|---|---|
Molecular Formula |
C34H45N5O11 |
Molecular Weight |
699.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |
InChI Key |
UDPYRBOUPWEPSB-XPCIGUNVSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


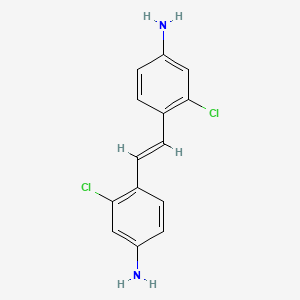

![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
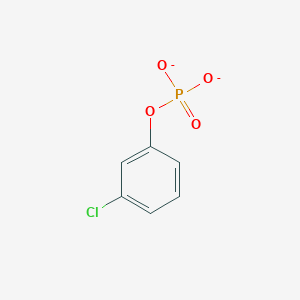
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
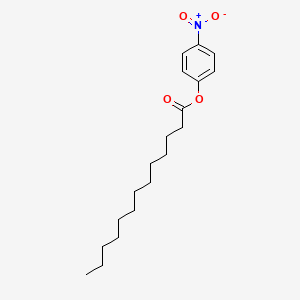
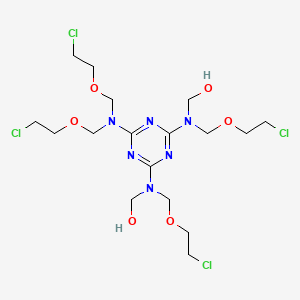
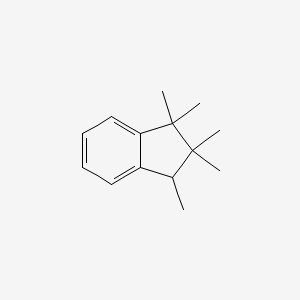
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
